Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-
Description
Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]- is a substituted hydrazine derivative characterized by two 2-(ethenyloxy)ethyl groups attached to the same nitrogen atom. Its structure features ether-linked vinyl substituents, which confer unique reactivity and physicochemical properties.
Properties
CAS No. |
651059-54-0 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,1-bis(2-ethenoxyethyl)hydrazine |
InChI |
InChI=1S/C8H16N2O2/c1-3-11-7-5-10(9)6-8-12-4-2/h3-4H,1-2,5-9H2 |
InChI Key |
BTPVXKNIAKMNTF-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN(CCOC=C)N |
Origin of Product |
United States |
Biological Activity
Hydrazine derivatives, particularly hydrazones, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]- is a notable member of this class, exhibiting a range of pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Overview of Hydrazones
Hydrazones are characterized by the functional group R1R2C=N-NH-R3, where R groups can vary widely. The biological activities associated with hydrazones include:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Anticonvulsant
- Cardioprotective
These activities stem from the unique structural features of hydrazones, which allow them to interact with various biological targets effectively .
Antimicrobial Activity
Research has shown that hydrazone derivatives possess significant antimicrobial properties. For instance, studies indicate that certain hydrazone compounds exhibit minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against various pathogens. This suggests that hydrazine derivatives could serve as effective agents in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
Hydrazones have been evaluated for their anticancer potential. In vitro studies demonstrated that specific hydrazone derivatives can induce apoptosis in cancer cell lines. For example, compounds synthesized from hydrazine have shown IC50 values ranging from 7.6 μg/mL to lower concentrations depending on the structural modifications applied during synthesis .
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound Name | IC50 (μg/mL) | Target Cancer Cell Line |
|---|---|---|
| Hydrazone A | 7.6 | MCF-7 (Breast Cancer) |
| Hydrazone B | 0.21 | HeLa (Cervical Cancer) |
| Hydrazone C | 0.17 | A549 (Lung Cancer) |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of hydrazones have been attributed to their ability to inhibit pro-inflammatory cytokines. In experimental models, hydrazone derivatives have shown significant reductions in inflammation markers, suggesting potential applications in treating chronic inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Eswaran et al. synthesized various hydrazone derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited MIC values below 10 μg/mL, highlighting their potential as novel antimicrobial agents.
Case Study 2: Anticancer Activity
In a separate investigation by Hearn et al., a series of hydrazone compounds were synthesized and evaluated for anticancer activity against human cancer cell lines. The study reported that one derivative showed an IC50 value of 0.06 μg/mL against breast cancer cells, indicating potent anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Ethenyloxyethyl groups in the target compound introduce ether and vinyl functionalities, contrasting with nitroaromatic () or alkyl/chloroalkyl () substituents in analogs.
- The Schiff base linkage in enables metal coordination and photochemical activity, whereas chloroethyl groups () may confer cytotoxicity or alkylation properties .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
